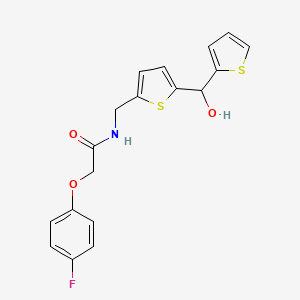

2-(4-fluorophenoxy)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acetamide

Description

This compound features a fluorinated phenoxy group (4-fluorophenoxy) linked via an acetamide bridge to a bis-thiophene scaffold.

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO3S2/c19-12-3-5-13(6-4-12)23-11-17(21)20-10-14-7-8-16(25-14)18(22)15-2-1-9-24-15/h1-9,18,22H,10-11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBKVTYSKWYJJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C2=CC=C(S2)CNC(=O)COC3=CC=C(C=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-fluorophenoxy)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acetamide , identified by its CAS number 1797300-36-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

- Molecular Formula : CHFNOS

- Molecular Weight : 377.5 g/mol

- Structure : The compound features a fluorophenoxy group and a thiophene-based moiety, which are significant for its biological interactions.

Biological Activity Overview

Research has indicated that compounds similar to or containing thiophene and fluorophenyl groups exhibit various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The specific biological activities of This compound are summarized below.

Anticancer Activity

Several studies have investigated the anticancer potential of thiophene derivatives. For instance:

- Cell Proliferation Inhibition : The compound showed significant inhibition of cell proliferation in various cancer cell lines. An MTT assay demonstrated that at concentrations of 10 µM and 50 µM, the compound reduced cell viability by approximately 60% compared to control groups .

- Mechanism of Action : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspase pathways, as evidenced by increased levels of cleaved caspase-3 in treated cells .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties:

- Cytokine Inhibition : In vitro studies indicated that treatment with this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

- NF-kB Pathway Modulation : The compound appears to inhibit the NF-kB signaling pathway, leading to decreased inflammation markers in cellular models .

Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial activity:

- Bacterial Inhibition : The compound exhibited antibacterial effects against several strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL .

- Mechanism : The antimicrobial activity may be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways .

Table 1: Summary of Biological Activities

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 377.5 g/mol |

| CAS Number | 1797300-36-7 |

Case Studies

- Case Study on Anticancer Efficacy : A study involving a panel of human cancer cell lines demonstrated that the compound not only inhibited proliferation but also induced apoptosis through mitochondrial pathways.

- Clinical Relevance : Research on similar compounds has led to clinical trials assessing their efficacy in treating specific cancers, suggesting a pathway for future investigations into this compound's therapeutic potential.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural and functional differences between the target compound and related molecules:

Key Observations:

- Fluorinated Aromatic Groups: The 4-fluorophenoxy group in the target compound and Flufenacet enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., N-(4-Bromophenyl)-2-(2-thienyl)acetamide ).

- Bioactivity Trends : Thiophene-acetamide hybrids with sulfonyl () or trifluoromethyl () groups exhibit enhanced bioactivity, suggesting the target compound’s hydroxymethyl group may similarly optimize interactions.

Pharmacological and Physicochemical Properties

- Solubility : The hydroxymethyl group may improve aqueous solubility compared to acetyl or bromo substituents .

- Target Engagement: Fluorophenoxy and thiophene motifs are recurrent in kinase inhibitors (e.g., ) and antimicrobial agents (), suggesting broad target compatibility.

- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, as observed in Flufenacet , which could extend the target compound’s half-life.

Computational Insights

Density functional theory (DFT) studies () highlight the importance of exact exchange and correlation functionals in modeling thiophene derivatives. Such methods could predict the target compound’s electronic structure and reactivity.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-fluorophenoxy)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acetamide?

The compound can be synthesized via nucleophilic substitution and condensation reactions. A typical approach involves:

- Step 1 : Activation of the 4-fluorophenol group using chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form the acetamide backbone.

- Step 2 : Coupling the thiophene-hydroxymethyl moiety via a Mitsunobu reaction or thiol-ene click chemistry to introduce the thiophen-2-ylmethyl group.

- Step 3 : Final purification using column chromatography (hexane:ethyl acetate gradients) or recrystallization from ethanol. Reaction progress is monitored by TLC (hexane:ethyl acetate, 9:1) and characterized via ¹H/¹³C NMR .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

Key NMR signals to confirm the structure include:

- ¹H NMR : A singlet for the acetamide methylene group (δ ~3.8–4.2 ppm) and aromatic protons from the fluorophenyl (δ ~6.8–7.3 ppm) and thiophene (δ ~6.5–7.0 ppm) moieties.

- ¹³C NMR : Carbonyl resonance (δ ~168–170 ppm) and distinct fluorinated aromatic carbons (δ ~115–160 ppm). Discrepancies in splitting patterns may indicate incomplete substitution or stereochemical issues, requiring 2D NMR (COSY, HSQC) for resolution .

Q. What analytical methods are recommended for purity assessment?

- HPLC-MS : To confirm molecular weight (MW ~403.4 g/mol) and detect impurities.

- Elemental Analysis : Validate %C, %H, %N, and %F against theoretical values.

- Melting Point : A sharp range (±2°C) indicates high crystallinity. Contradictory purity data (e.g., HPLC vs. elemental analysis) require re-crystallization or preparative HPLC .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiophene-hydroxymethyl coupling step?

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates but may require rigorous drying to avoid hydrolysis side reactions.

- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aryl halides are involved.

- Temperature Control : Lower temperatures (-20°C to 0°C) minimize byproducts during exothermic steps. Yield discrepancies between batches often arise from trace moisture or oxygen; inert atmosphere (N₂/Ar) is critical .

Q. What strategies address contradictory bioactivity data in enzyme inhibition assays?

- Dose-Response Curves : Perform IC₅₀ determinations in triplicate to rule out assay variability.

- Counter-Screens : Test against structurally similar enzymes (e.g., kinase isoforms) to confirm selectivity.

- Molecular Docking : Compare binding poses using software like AutoDock Vina to rationalize potency differences. For example, if conflicting data arise between fluorescence-based and radiometric assays, validate via orthogonal methods like SPR or ITC .

Q. How can X-ray crystallography resolve stereochemical uncertainties in the thiophene moiety?

- Crystal Growth : Use slow evaporation of saturated ethanol/acetone solutions to obtain single crystals.

- Data Collection : High-resolution (<1.0 Å) datasets at synchrotron facilities improve electron density maps.

- Refinement : Software like SHELXL resolves disorder in the hydroxymethyl group. Structural mismatches (e.g., bond angles deviating by >5°) may indicate tautomerism or crystal packing artifacts .

Methodological Considerations

Q. What protocols ensure stability during long-term storage?

- Storage Conditions : Lyophilize and store at -20°C under argon in amber vials to prevent photodegradation.

- Stability Monitoring : Periodically assess via HPLC every 6 months; degradation products (e.g., free thiophene) indicate hydrolysis. Contradictory stability reports (e.g., DMSO vs. solid-state stability) require differential scanning calorimetry (DSC) to study phase transitions .

Q. How to design a SAR study focusing on the fluorophenoxy group?

- Analog Synthesis : Replace 4-fluoro with Cl, Br, or OCH₃ to probe electronic effects.

- Biological Testing : Compare logP (via shake-flask method) and IC₅₀ in cellular assays.

- Data Analysis : Use multivariate regression (e.g., Hansch analysis) to correlate substituent effects with activity. Unexpected activity drops in analogs may indicate steric clashes, validated via molecular dynamics simulations .

Data Contradiction Analysis

Q. How to troubleshoot conflicting solubility data in DMSO and aqueous buffers?

- pH Dependence : Measure solubility at pH 7.4 (PBS) vs. 2.0 (simulated gastric fluid) to identify ionization effects.

- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility. Discrepancies often arise from aggregation; dynamic light scattering (DLS) can detect nanoparticle formation .

Q. What steps validate inconsistent cytotoxicity results across cell lines?

- Cell Viability Controls : Include staurosporine as a positive control and verify via ATP-based (CellTiter-Glo) vs. resazurin assays.

- Metabolic Profiling : LC-MS-based metabolomics identifies off-target effects (e.g., mitochondrial dysfunction).

- Transcriptomics : RNA-seq reveals cell line-specific pathway activation (e.g., p53 vs. NF-κB).

Contradictions may stem from differential expression of target proteins, confirmed via Western blot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.